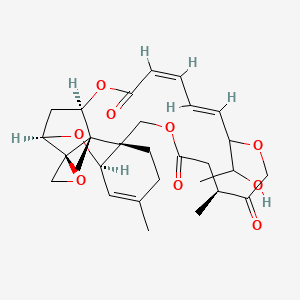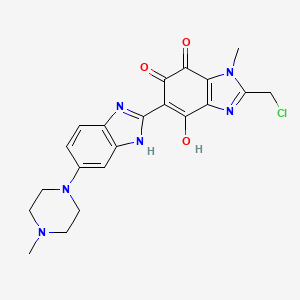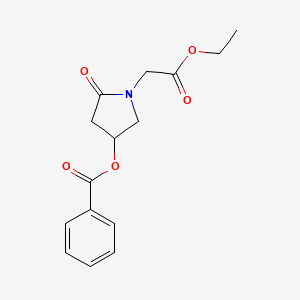
Ethyl (+-)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate is a chemical compound with a complex structure that includes a benzoyloxy group, a pyrrolidine ring, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate typically involves the esterification of 4-(benzoyloxy)-2-oxo-1-pyrrolidineacetic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or ion-exchange resins may be used to facilitate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which may interact with enzymes or receptors in biological systems. The benzoyloxy group can also participate in binding interactions, enhancing the compound’s overall activity.
Comparación Con Compuestos Similares
Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate can be compared with other similar compounds such as:
Ethyl 2-oxo-1-pyrrolidineacetate: Lacks the benzoyloxy group, resulting in different chemical properties and reactivity.
Methyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
4-(Benzoyloxy)-2-oxo-1-pyrrolidineacetic acid: The free acid form, which has different solubility and reactivity compared to the ester derivative.
Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Propiedades
Número CAS |
88877-60-5 |
|---|---|
Fórmula molecular |
C15H17NO5 |
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
[1-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidin-3-yl] benzoate |
InChI |
InChI=1S/C15H17NO5/c1-2-20-14(18)10-16-9-12(8-13(16)17)21-15(19)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
Clave InChI |
ZCVQNCJGSSLSCZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1CC(CC1=O)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


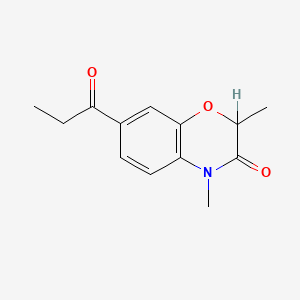
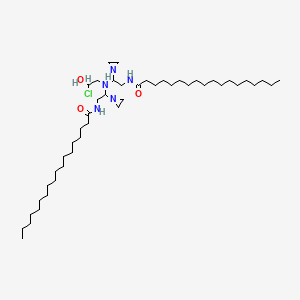
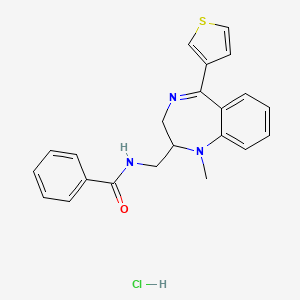
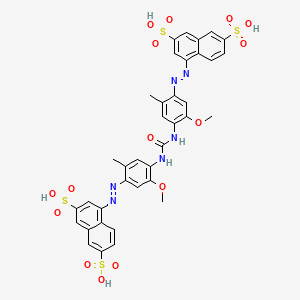
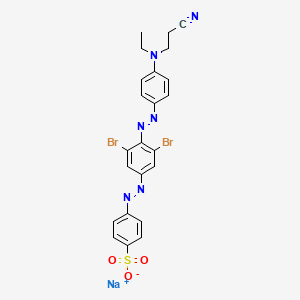



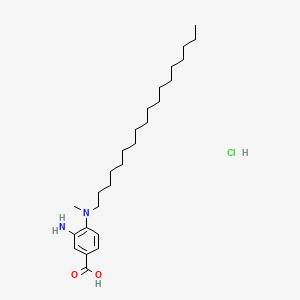
![7-[3,5-Di-tert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B12712322.png)
![[(3S,3aR,6S,6aS)-3-[4-[3-(6,7-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12712330.png)
